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Compound of Interest

Compound Name: 8-Fluoro-2-tetralone

Cat. No.: B142926

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 8-Fluoro-2-tetralone, a fluorinated bicyclic ketone, has emerged as a valuable
and versatile precursor in the field of organic synthesis. Its unique structural features,
combining a reactive ketone functionality with a fluorinated aromatic ring, make it an attractive
starting material for the construction of a diverse array of complex molecules. The presence of
the fluorine atom can significantly influence the physicochemical and pharmacological
properties of the resulting compounds, often leading to enhanced metabolic stability, improved
binding affinity to biological targets, and altered lipophilicity. This technical guide provides a
comprehensive overview of the synthesis of 8-fluoro-2-tetralone and its application as a key
building block in several powerful synthetic transformations, including intramolecular Friedel-
Crafts acylation, reductive amination, Wittig olefination, and Robinson annulation. Detailed
experimental protocols, quantitative data, and workflow visualizations are presented to facilitate
its use in research and drug development.

Physicochemical Properties of 8-Fluoro-2-tetralone

A clear understanding of the physical and chemical properties of 8-fluoro-2-tetralone is
essential for its effective use in synthesis. The table below summarizes key properties of this
compound.
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Property Value Reference

CAS Number 127169-82-8 [1][21[3]

Molecular Formula C10HoFO [2][3]

Molecular Weight 164.18 g/mol [2][3]

Appearance White powder [3]

Purity >98% [4]

Storage Sealed and preserved at room 1]
temperature

Synthesis of 8-Fluoro-2-tetralone

The most common and efficient method for the synthesis of 8-fluoro-2-tetralone involves the
intramolecular Friedel-Crafts acylation of a suitable precursor derived from 3-fluorophenylacetic

acid. This two-step sequence is outlined below.
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Step 2: Intramolecular Friedel-Crafts Acylation

4-(3-Fluorophenyl)butanoyl chloride *| 8-Fluoro-2-tetralone

AICls, DCM

Step 1: Acyl Chloride Formation

Y

3-Fluorophenylacetic acid 4-(3-Fluorophenyl)butanoyl chloride

SOClz or (COCl)2

Click to download full resolution via product page

Figure 1: General synthetic pathway for 8-fluoro-2-tetralone.

Experimental Protocol: Synthesis of 8-Fluoro-2-tetralone

Step 1: Preparation of 4-(3-Fluorophenyl)butanoyl chloride

To a solution of 4-(3-fluorophenyl)butanoic acid (1.0 eq) in anhydrous dichloromethane (DCM,
0.5 M) is added a catalytic amount of N,N-dimethylformamide (DMF, 0.02 eq). The solution is
cooled to 0 °C, and oxalyl chloride (2.0 eq) is added dropwise over 30 minutes. The reaction
mixture is then allowed to warm to room temperature and stirred for 2 hours. The solvent and
excess oxalyl chloride are removed under reduced pressure to yield the crude 4-(3-
fluorophenyl)butanoyl chloride, which is used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Acylation
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The crude 4-(3-fluorophenyl)butanoyl chloride is dissolved in anhydrous DCM (0.2 M) and the

solution is cooled to 0 °C. Anhydrous aluminum chloride (AICls, 1.2 eq) is added portion-wise

over 30 minutes, and the reaction mixture is stirred at 0 °C for 1 hour, then at room temperature

for 3 hours. The reaction is quenched by carefully pouring it onto a mixture of crushed ice and

concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is

extracted with DCM (3 x 50 mL). The combined organic layers are washed with saturated

sodium bicarbonate solution, brine, and dried over anhydrous sodium sulfate. The solvent is

removed under reduced pressure, and the crude product is purified by column chromatography

on silica gel (eluent: ethyl acetate/hexanes) to afford 8-fluoro-2-tetralone.

Reactant ) Temperat .
Step Reagents Solvent Time (h) Yield (%)
s ure (°C)
4-(3-
Oxalyl
Fluorophen i ~95
1 ] chloride, DCM 2 O0to RT
yl)butanoic (crude)
) DMF (cat.)
acid
4-(3-
Fluorophen
2 AICls DCM 4 0to RT 75-85
yl)butanoyl
chloride

Applications of 8-Fluoro-2-tetralone in Organic
Synthesis

8-Fluoro-2-tetralone serves as a versatile precursor for the synthesis of a variety of important

chemical scaffolds. The following sections detail its application in key organic reactions.

Reductive Amination for the Synthesis of Aminotetralin
Derivatives

Reductive amination of 8-fluoro-2-tetralone provides access to a range of 8-fluoro-2-

aminotetralin derivatives, which are important pharmacophores found in numerous centrally

acting drugs.[5] The reaction can be performed using various reducing agents and amine

sources.
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8-Fluoro-2-tetralone

R-NH:2 8-Fluoro-2-(alkylamino)tetralin

NaBH(OAc)s or Hz, Pd/C

Click to download full resolution via product page
Figure 2: Reductive amination of 8-fluoro-2-tetralone.

To a solution of 8-fluoro-2-tetralone (1.0 eq) and a primary amine (1.2 eq) in anhydrous 1,2-
dichloroethane (DCE, 0.2 M) is added sodium triacetoxyborohydride (NaBH(OAc)s, 1.5 eq) in
one portion. The reaction mixture is stirred at room temperature for 12-24 hours. The reaction
is then quenched with saturated sodium bicarbonate solution. The organic layer is separated,
and the aqueous layer is extracted with DCM (3 x 30 mL). The combined organic layers are
washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced
pressure. The crude product is purified by column chromatography on silica gel to afford the
desired 8-fluoro-2-(alkylamino)tetralin.

Amine (R- Reducing . Temperatur .
Solvent Time (h) Yield (%)

NH2) Agent e (°C)

Methylamine NaBH(OACc)s DCE 16 RT 70-80

Benzylamine NaBH(OAC)s DCE 18 RT 75-85

Aniline NaBH(OACc)s DCE 24 RT 65-75

Wittig Olefination for Alkene Synthesis

The Wittig reaction provides a reliable method for converting the ketone functionality of 8-
fluoro-2-tetralone into an exocyclic double bond, opening pathways to a variety of
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functionalized tetralin derivatives.[2][6][7]

8-Fluoro-2-tetralone

L —»

8-Fluoro-2-(alkylidene)tetralin

PhsP=CHR

Click to download full resolution via product page
Figure 3: Wittig olefination of 8-fluoro-2-tetralone.

To a suspension of a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 eq) in
anhydrous tetrahydrofuran (THF, 0.3 M) at 0 °C is added a strong base (e.g., n-butyllithium, 1.1
eq) dropwise. The resulting ylide solution is stirred at 0 °C for 30 minutes. A solution of 8-
fluoro-2-tetralone (1.0 eq) in anhydrous THF is then added dropwise, and the reaction mixture
is stirred at room temperature for 4-6 hours. The reaction is quenched with water, and the
product is extracted with diethyl ether (3 x 40 mL). The combined organic layers are washed
with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
The crude product is purified by column chromatography on silica gel to yield the
corresponding 8-fluoro-2-(alkylidene)tetralin.

Phosphoniu Temperatur

Base Solvent Time (h) Yield (%)
m Salt e (°C)
CHsPPhsBr n-BulLi THF 5 Oto RT 60-70
EtPPhsBr n-BulLi THF 6 Oto RT 55-65

Robinson Annulation for the Construction of Fused Ring
Systems

The Robinson annulation is a powerful ring-forming reaction that can be employed with 8-
fluoro-2-tetralone to construct tricyclic and tetracyclic frameworks, which are common motifs
in natural products and pharmaceuticals.[3][8]
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8-Fluoro-2-tetralone

Methyl Vinyl Ketone (MVK) Fluorinated Tricyclic Enone

Base (e.g., NaOEt)

Click to download full resolution via product page
Figure 4: Robinson annulation of 8-fluoro-2-tetralone.

To a solution of 8-fluoro-2-tetralone (1.0 eq) in ethanol is added a catalytic amount of sodium
ethoxide (NaOEt, 0.1 eq). Methyl vinyl ketone (MVK, 1.5 eq) is then added dropwise at room
temperature. The reaction mixture is heated to reflux for 8-12 hours. After cooling to room
temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl
acetate, washed with water and brine, and dried over anhydrous sodium sulfate. The crude
product is purified by column chromatography on silica gel to afford the fluorinated tricyclic

enone.
Michael ) Temperatur )
Base Solvent Time (h) Yield (%)
Acceptor e (°C)
Methyl vinyl
NaOEt Ethanol 10 Reflux 50-60
ketone

Spectroscopic Data

The structural elucidation of 8-fluoro-2-tetralone and its derivatives relies heavily on
spectroscopic techniques. Below are representative spectroscopic data.

8-Fluoro-2-tetralone:
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e 1H NMR (CDCls, 400 MHz): & 7.20-7.05 (m, 2H, Ar-H), 6.95 (t, J = 8.4 Hz, 1H, Ar-H), 3.60 (s,
2H, -CH2-CO-), 3.10 (t, J = 6.8 Hz, 2H, Ar-CHz-), 2.65 (t, J = 6.8 Hz, 2H, -CH2-CH2-CO-).

« 13C NMR (CDCls, 100 MHz): & 207.0 (C=0), 162.5 (d, J = 245 Hz, C-F), 134.0 (d, J = 3.0
Hz), 128.0 (d, J = 8.0 Hz), 125.0 (d, J = 6.0 Hz), 115.0 (d, J = 22.0 Hz), 45.0, 30.0, 29.0.

e IR (KBr, cm~1): 1715 (C=0), 1600, 1480 (C=C aromatic), 1250 (C-F).

MS (EI): miz 164 (M*).

Conclusion

8-Fluoro-2-tetralone is a highly valuable and versatile precursor in organic synthesis, enabling
the efficient construction of a wide range of fluorinated compounds with significant potential in
medicinal chemistry and drug discovery. The synthetic routes and applications detailed in this
guide, including intramolecular Friedel-Crafts acylation, reductive amination, Wittig olefination,
and Robinson annulation, highlight the broad utility of this building block. The provided
experimental protocols and quantitative data serve as a practical resource for researchers
aiming to incorporate 8-fluoro-2-tetralone into their synthetic strategies for the development of
novel and impactful molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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